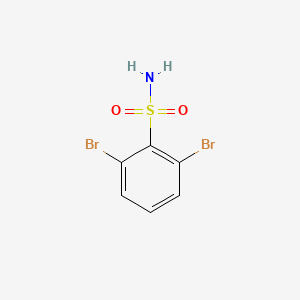

2,6-二溴苯磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

科学研究应用

亲电溴源和氧化剂

2,6-二溴苯磺酰胺作为亲电溴的来源,并用作氧化剂。它通常用于制备各种化合物,展示了它在有机合成中的多功能性。该化学品以黄色结晶固体的形式提供,并以其在常见有机溶剂中的溶解性而闻名,这增强了其在不同化学反应中的效用 (Crouch, Pindi, & Li, 2013)。

在碳负离子底物的溴化反应中的应用

2,6-二溴苯磺酰胺的一个重要应用是在碳负离子底物的溴化反应中。它已被有效地用作 β-二酮和 β-酮酯的溴化剂,突出了其效率和温和的反应条件。该试剂可以回收、再溴化和重复使用多次,这强调了它的经济和环境效益 (Tajbakhsh, Khazaei, Mahalli, & Ghorbani Vaghi, 2004)。

与各种有机化合物的反应

2,6-二溴苯磺酰胺已在与不同有机化合物(如甲基苯丙烯、二氢吡喃和丙烯基苯衍生物)的反应中进行了研究。这些研究有助于理解其化学行为以及在这些反应中形成的各种副产物和主要产物。此类研究有助于开发新的合成方法和改进有机化学中的现有工艺 (Otsuki & Irino, 1975; Takemura, Otsuki, Okamoto, & Ueno, 1968; Adachi & Otsuki, 1976)。

抑制细菌生物膜形成

最近的研究探索了2,6-二溴苯磺酰胺衍生物对大肠杆菌和枯草芽孢杆菌等细菌菌株的生物膜抑制作用。这表明在微生物学和制药领域具有潜在的应用,特别是在解决细菌耐药性和生物膜相关感染方面 (Abbasi, Zeb, Rehman, Siddiqui, Shah, Shahid, & Fatima, 2020)。

作用机制

Target of Action

2,6-Dibromobenzenesulfonamide, like other sulfonamides, primarily targets the bacterial enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of folic acid, which is essential for bacterial growth and reproduction .

Mode of Action

The compound acts as a competitive inhibitor of dihydropteroate synthetase . It mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme, and binds to the enzyme’s active site. This prevents PABA from binding, thereby inhibiting the enzyme and disrupting the synthesis of folic acid .

Biochemical Pathways

By inhibiting dihydropteroate synthetase, 2,6-Dibromobenzenesulfonamide disrupts the folic acid synthesis pathway in bacteria . Folic acid is necessary for the synthesis of nucleotides, the building blocks of DNA. Therefore, the compound’s action leads to a halt in DNA synthesis and, consequently, bacterial growth .

Pharmacokinetics

They are used in treating a diverse range of disease states such as diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma . .

Result of Action

The primary result of 2,6-Dibromobenzenesulfonamide’s action is the inhibition of bacterial growth . By disrupting folic acid synthesis, the compound prevents bacteria from producing the nucleotides they need for DNA synthesis. This halts bacterial reproduction and can lead to the death of the bacterial cells .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2,6-Dibromobenzenesulfonamide. For instance, sulfonamides have been found in various aquatic environments, and their residues can pose serious threats to ecosystems and human health . Furthermore, exposure to sulfonamides can lead to slight, transitory effects on heterotrophic functions, but persistent effects have been observed on the bacterial structure . More research is needed to fully understand how environmental factors influence the action of 2,6-Dibromobenzenesulfonamide.

属性

IUPAC Name |

2,6-dibromobenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Br2NO2S/c7-4-2-1-3-5(8)6(4)12(9,10)11/h1-3H,(H2,9,10,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYKGKHKTFSLKFJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)S(=O)(=O)N)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Br2NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.98 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(E)-2-(1-methyl-1H-benzo[d]imidazol-2-yl)-3-(2-nitrophenyl)acrylonitrile](/img/structure/B2880334.png)

![Methyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2880337.png)

![N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-4-(pentyloxy)benzamide](/img/structure/B2880338.png)

![2-[(2-Cyclopropyl-1,3-thiazol-4-yl)methyl]-5-phenyl-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione](/img/structure/B2880344.png)